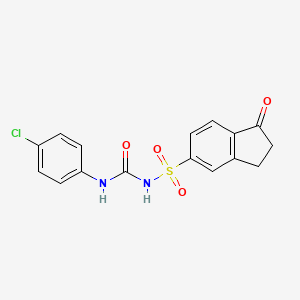

Sulofenur metabolite III

Description

Structure

3D Structure

Properties

CAS No. |

132630-08-1 |

|---|---|

Molecular Formula |

C16H13ClN2O4S |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-[(1-oxo-2,3-dihydroinden-5-yl)sulfonyl]urea |

InChI |

InChI=1S/C16H13ClN2O4S/c17-11-2-4-12(5-3-11)18-16(21)19-24(22,23)13-6-7-14-10(9-13)1-8-15(14)20/h2-7,9H,1,8H2,(H2,18,19,21) |

InChI Key |

DOFRDVNUFSOMSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Metabolic Formation and Biochemical Pathways of Sulofenur Metabolite Iii

In Vivo Biotransformation Routes of Sulofenur to Metabolite III

The formation of Sulofenur metabolite III in vivo is a result of extensive metabolic activity centered on the indane ring of the parent compound. nih.gov This process occurs through a sequential oxidative transformation.

The primary metabolic pathway for Sulofenur in various species involves the oxidation of the saturated carbons within its indane moiety. doi.org The generation of this compound, identified as the 1-ketoindanyl derivative , is a two-step process initiated by benzylic oxidation. nih.govtandfonline.com

The first and rate-limiting step is the hydroxylation of Sulofenur at the C-1 position of the indane ring, which is a benzylic carbon. acs.orgnih.gov This reaction introduces a hydroxyl group, yielding the 1-hydroxyindanyl metabolite (referred to as Metabolite II). nih.govtandfonline.com Subsequently, this secondary alcohol metabolite undergoes further oxidation. The hydroxyl group at the C-1 position is converted into a ketone, resulting in the formation of the 1-ketoindanyl derivative, which is this compound. nih.govtandfonline.com This sequential oxidation from an alkane to an alcohol and then to a ketone is a common metabolic route for benzylic carbons. nih.gov

Studies on the metabolism of Sulofenur have demonstrated that the formation of the 1-ketoindanyl metabolite (Metabolite III) is a consistent and significant pathway across multiple mammalian species. nih.govtandfonline.com Following administration of Sulofenur, both the 1-hydroxyindanyl (Metabolite II) and 1-ketoindanyl (Metabolite III) derivatives were identified as the major excretion products in the urine of mice, rats, monkeys, and humans. nih.govtandfonline.com

While these two metabolites are predominant in all species studied, some species-specific variations exist regarding other minor metabolites. nih.gov For instance, 3-hydroxyindanyl and 3-ketoindanyl metabolites are also found in significant amounts in mice and rats. nih.gov However, the transformation to the 1-ketoindanyl derivative remains a central metabolic fate of Sulofenur across the tested species, indicating a conserved biotransformation pathway. nih.gov

| Species | Metabolite II (1-hydroxyindanyl) Formation | Metabolite III (1-ketoindanyl) Formation | Reference |

|---|---|---|---|

| Mouse | Major Metabolite | Major Metabolite | nih.gov |

| Rat | Major Metabolite | Major Metabolite | nih.gov |

| Monkey | Major Metabolite | Major Metabolite | nih.gov |

| Human | Major Metabolite | Major Metabolite | nih.govtandfonline.com |

Enzymatic Systems Implicated in this compound Formation

The biotransformation of Sulofenur to its 1-ketoindanyl metabolite is catalyzed by specific enzyme systems. The process involves an initial hydroxylation followed by an oxidation step, implicating at least two types of enzymes.

The initial and pivotal step in the formation of Metabolite III is the benzylic hydroxylation of the indane ring to produce the 1-hydroxyindanyl precursor. acs.org This type of reaction, the oxygenation of aliphatic C-H bonds, is characteristic of Phase I metabolism catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.gov CYPs are heme-containing terminal oxidases essential for the metabolism of a vast number of xenobiotics. frontiersin.orgnih.gov The benzylic C-H bond in the indane ring is a prime target for CYP-mediated oxidation due to its relatively low bond dissociation energy. nih.gov While the specific CYP isozymes responsible for Sulofenur's benzylic hydroxylation have not been definitively identified in the available literature, the reaction is consistent with the known function of this enzyme family. acs.orgnih.gov Blocking this initial hydroxylation at the 1-position of the indane ring was a key strategy in the development of second-generation analogues like ILX-295501 to alter the metabolic profile. aacrjournals.org

Following the initial CYP450-mediated hydroxylation, the resulting 1-hydroxyindanyl metabolite (a secondary alcohol) is further oxidized to form the 1-ketoindanyl metabolite (Metabolite III). This conversion of an alcohol to a ketone is a dehydrogenation reaction catalyzed by oxidoreductases. u-tokyo.ac.jpproteopedia.org Plausible candidates for this second step are cytosolic enzymes such as alcohol dehydrogenases. These enzymes typically utilize cofactors like NAD+ to facilitate the oxidation of alcohols to their corresponding aldehydes or ketones. While direct evidence pinpointing a specific alcohol dehydrogenase or other oxidoreductase in the Sulofenur metabolic cascade is not specified, their involvement is a biochemically logical step for the conversion of the hydroxylated intermediate to the final keto metabolite. Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant, and they are integral to numerous metabolic pathways. proteopedia.orgresearchgate.net

Delineation from Other Sulofenur Metabolites in Metabolic Studies

Sulofenur undergoes several distinct metabolic transformations in vivo, and the formation of the 1-ketoindanyl metabolite (Metabolite III) via oxidation of the indane ring is just one of these pathways. nih.govdoi.org It is crucial to differentiate this route from other significant metabolic fates of the parent drug.

Other reported metabolic pathways for Sulofenur include:

Oxidation at the C-3 position: In mice and rats, significant amounts of 3-hydroxyindanyl and 3-ketoindanyl metabolites are also formed, representing an alternative site of oxidation on the indane ring. nih.gov

Dihydroxyindanyl metabolites: Further oxidation can lead to the formation of dihydroxyindanyl secondary metabolites. nih.gov

Cleavage of the sulfonylurea linkage: A separate major pathway involves the metabolic cleavage of the sulfonylurea bridge. nih.gov This breakdown leads to the formation of p-chloroaniline and its associated metabolites, such as 2-amino-5-chlorophenyl sulfate. doi.orgnih.gov This pathway is mechanistically distinct from the oxidative modifications of the indane ring.

Glutathione (B108866) Conjugation: Sulofenur can also be bioactivated to a reactive intermediate, p-chlorophenyl isocyanate (CPIC). acs.orgnih.gov This electrophilic species can then form conjugates with endogenous glutathione (GSH), leading to the excretion of GSH and mercapturic acid conjugates. doi.orgacs.org This pathway is initiated by the cleavage of the sulfonylurea moiety and does not involve oxidation of the indane ring. acs.org

The formation of Metabolite III is therefore a specific outcome of benzylic oxidation on the indane ring, setting it apart from metabolites formed through ring cleavage or conjugation reactions. nih.govdoi.org

| Metabolic Pathway | Key Intermediate(s) / Process | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| Benzylic Oxidation (C-1) | Hydroxylation followed by oxidation | 1-hydroxyindanyl (Metabolite II), 1-ketoindanyl (Metabolite III) | nih.govtandfonline.com |

| Benzylic Oxidation (C-3) | Hydroxylation followed by oxidation | 3-hydroxyindanyl, 3-ketoindanyl (significant in rodents) | nih.gov |

| Sulfonylurea Cleavage | Hydrolysis of sulfonylurea bridge | p-Chloroaniline and its derivatives | nih.gov |

| Conjugation | Formation of p-chlorophenyl isocyanate (CPIC) | Glutathione (GSH) and mercapturic acid conjugates | doi.orgacs.orgnih.gov |

Differentiation from p-Chloroaniline and its Subsequent Metabolites

A significant metabolic pathway for Sulofenur involves the cleavage of the sulfonylurea linkage, which results in the formation of p-chloroaniline. nih.govresearchgate.netnih.gov This pathway is distinct from the one that produces Sulofenur's indanyl metabolites. The generation of p-chloroaniline is considered a plausible explanation for the methemoglobinemia and anemia observed as dose-limiting toxicities of Sulofenur in clinical trials. nih.govresearchgate.net

Studies have shown that metabolites of p-chloroaniline, such as 2-amino-5-chlorophenyl sulfate, are found in mice, rats, monkeys, and humans treated with Sulofenur. nih.govdoi.org The quantity of p-chloroaniline formed from a series of diarylsulfonylureas has been found to correlate with the compounds' tendency to induce methemoglobin formation. nih.gov This metabolic route, initiated by the breakdown of the sulfonylurea bridge, stands in contrast to the oxidative metabolism of the indane ring, which leads to the formation of hydroxyindanyl and ketoindanyl derivatives. nih.gov While p-chloroaniline arises from the fragmentation of the parent molecule, Metabolite III is formed through the modification of the intact indanyl moiety. nih.govnih.gov

Table 1: Comparison of Metabolic Pathways

| Feature | p-Chloroaniline Pathway | Indanyl Oxidation Pathway (leading to Metabolite III) |

|---|---|---|

| Initiating Reaction | Cleavage of the sulfonylurea linkage nih.govnih.gov | Oxidation of the indane ring nih.govdoi.org |

| Key Metabolite | p-Chloroaniline nih.govresearchgate.net | 1-ketoindanyl derivative (Metabolite III) nih.gov |

| Associated Toxicity | Methemoglobinemia and anemia nih.govresearchgate.net | Not directly associated with the same toxicities. |

| Metabolic Consequence | Fragmentation of the Sulofenur molecule nih.gov | Modification of the Sulofenur molecule nih.gov |

Contrasting Formation Pathways with Glutathione and Mercapturic Acid Conjugates

Another major metabolic route for Sulofenur involves its bioactivation to a reactive intermediate, p-chlorophenyl isocyanate (CPIC). nih.gov This intermediate can then react with endogenous nucleophiles. This pathway is notably different from the direct oxidation that forms the ketoindanyl metabolite. The reaction of CPIC with glutathione (GSH) forms a glutathione conjugate. nih.govfrontiersin.org This conjugation is a key step in the mercapturic acid pathway, which ultimately leads to the formation and excretion of a mercapturic acid conjugate (N-acetylcysteine conjugate). frontiersin.orgnih.gov

In studies with rats, the glutathione conjugate was identified in bile, and the mercapturic acid conjugate was found in urine. nih.govcapes.gov.br This conjugation pathway is considered a detoxification route, rendering the reactive xenobiotic more water-soluble for easier elimination. frontiersin.org It is important to note that Sulofenur itself is stable and does not react with GSH directly; metabolic activation is required to liberate CPIC. nih.gov This multi-step bioactivation and conjugation process is fundamentally different from the metabolic pathway that forms the 1-ketoindanyl derivative (Metabolite III), which involves the direct enzymatic oxidation of the indane ring of the Sulofenur molecule. nih.govdoi.org Interestingly, both the glutathione and mercapturic acid conjugates have been found to possess anticancer activity comparable to the parent Sulofenur. nih.gov

Table 2: Formation Pathway Comparison

| Pathway | Key Intermediate | Primary Conjugate | Final Excreted Product (in this pathway) |

|---|---|---|---|

| Conjugation Pathway | p-Chlorophenyl isocyanate (CPIC) nih.gov | S-(4-chlorophenylcarbamoyl)glutathione nih.gov | N-acetyl-S-(4-chlorophenylcarbamoyl)cysteine (Mercapturic Acid Conjugate) frontiersin.org |

| Oxidative Pathway | N/A (Direct Oxidation) | N/A | 1-ketoindanyl derivative (Metabolite III) and other oxidized metabolites nih.gov |

Formation of Dihydroxyindanyl Secondary Metabolites

The formation of the 1-ketoindanyl derivative (Metabolite III) is part of a broader oxidative metabolism of the indane moiety of Sulofenur. nih.gov The primary oxidative metabolites identified across all species studied (mouse, rat, monkey, and human) are the 1-hydroxyindanyl (Metabolite II) and 1-ketoindanyl (Metabolite III) derivatives. nih.gov

Further metabolism of these initial products leads to the formation of dihydroxyindanyl secondary metabolites. nih.govalljournals.cn These more polar compounds are formed through subsequent oxidation reactions on the indane ring. The presence of these dihydroxyindanyl metabolites indicates a sequential oxidation process: the parent drug is first oxidized to a monohydroxy derivative (like the 1-hydroxyindanyl metabolite), which can then be further oxidized to a dihydroxy metabolite or to a keto derivative like Metabolite III. nih.gov These extensive oxidative transformations result in a suite of related metabolites, with no unchanged Sulofenur being detected in urine samples. nih.govresearchgate.net

Advanced Analytical Methodologies for Sulofenur Metabolite Iii Research

High-Resolution Separation and Quantification Techniques

The separation and quantification of Sulofenur metabolite III from complex biological samples rely on advanced chromatographic methods. These techniques are essential for isolating the metabolite from the parent drug and other metabolic products, allowing for accurate measurement.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolite Profiling and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for identifying and profiling Sulofenur metabolites in biological fluids. The inherent selectivity and sensitivity of LC-MS make it ideal for detecting and characterizing metabolites present in low concentrations. In the original metabolism studies of Sulofenur, LC-MS was instrumental in separating a complex mixture of metabolites, including the 1-ketoindanyl derivative (Metabolite III), from urine and plasma.

The typical LC-MS workflow involves a reversed-phase chromatographic separation followed by detection using an atmospheric pressure ionization source, such as electrospray ionization (ESI). This "soft" ionization technique allows for the generation of intact protonated molecules [M+H]⁺, which is crucial for determining the molecular weight of the metabolites. High-resolution mass spectrometry further aids in confirming the elemental composition of the detected ions, providing a high degree of confidence in metabolite identification.

| Parameter | Description |

|---|---|

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) Column |

| Mobile Phase | Gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap for high-resolution mass analysis. |

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis

For the precise quantification of this compound in pharmacokinetic studies, validated High-Performance Liquid Chromatography (HPLC) methods, often coupled with ultraviolet (UV) detection, are developed. These methods are designed to be robust, reproducible, and accurate over a specific concentration range.

Method development involves optimizing several key parameters to achieve adequate separation (resolution) between Sulofenur, its 1-ketoindanyl metabolite (III), the corresponding 1-hydroxyindanyl metabolite, and other related compounds. The validation process, following regulatory guidelines, ensures the method's reliability by assessing its linearity, accuracy, precision, and selectivity. Such quantitative methods are crucial for understanding the metabolite's formation and elimination kinetics, which have been linked to the toxicological profile of the parent drug.

Exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile or Derivatized Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, particularly for volatile and thermally stable compounds. However, Sulofenur and its metabolites, including the 1-ketoindanyl derivative, are large, polar, and non-volatile molecules. Direct analysis of these compounds by GC-MS is not feasible as they would decompose at the high temperatures required for vaporization.

For GC-MS to be employed, a chemical derivatization step would be necessary. This process involves converting polar functional groups (like the urea (B33335) moiety) into less polar, more volatile derivatives, for example, through silylation. While theoretically possible, the scientific literature does not describe established GC-MS methods for the analysis of this compound. The preference for LC-MS is driven by its ability to analyze such polar, non-volatile compounds directly, without the need for additional, and sometimes complex, derivatization steps.

Spectroscopic Approaches for Definitive Structural Elucidation

While chromatographic methods separate and quantify metabolites, spectroscopic techniques are required to confirm their exact molecular structure. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information on mass, fragmentation, and atomic connectivity.

Utilization of Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of drug metabolites. In an MS/MS experiment, the protonated molecule of this compound, generated by a soft ionization source, is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart in a predictable manner, creating a unique fragmentation pattern or "fingerprint."

Analysis of these fragment ions provides critical structural information. For the 1-ketoindanyl metabolite, fragmentation would likely occur at the bonds of the urea linker and within the indanone structure. By interpreting this pattern, researchers can confirm the presence of the keto group and its position on the indanyl ring, distinguishing it from other isomeric metabolites.

| Structural Moiety | Expected Fragmentation Behavior | Information Gained |

|---|---|---|

| Urea Linker | Cleavage of the C-N bonds linking the chlorophenyl and indanylsulfonyl groups. | Confirms the core diarylsulfonylurea structure. |

| Chlorophenyl Group | Generation of fragment ions corresponding to the 4-chloroaniline (B138754) or related structures. | Identifies one half of the parent molecule structure. |

| 1-Ketoindanyl Group | Neutral losses (e.g., carbon monoxide) and cleavages characteristic of the indanone ring system. | Confirms the oxidative modification and its specific location. |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. nih.gov While requiring a larger amount of a purified sample compared to MS, NMR provides definitive information about the carbon-hydrogen framework of the metabolite. For the structural confirmation of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

The 1D proton (¹H) NMR spectrum would reveal the number and environment of all hydrogen atoms in the molecule. More advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between adjacent protons and between protons and their directly attached carbon atoms, respectively. This data allows for the complete assembly of the molecular structure, confirming the oxidation of the indanyl ring at the C1 position to a ketone and verifying the integrity of the rest of the molecule.

Employment of Infrared Ion Spectroscopy (IRIS) for Detailed Vibrational Fingerprinting and Isomer Differentiation

In the structural elucidation of drug metabolites such as this compound, mass spectrometry (MS) is a cornerstone technique due to its high sensitivity and selectivity, especially when coupled with chromatographic separation methods. However, MS alone can face limitations in the complete structural characterization of metabolites, particularly in distinguishing between isomeric compounds. To overcome these challenges, Infrared Ion Spectroscopy (IRIS) has emerged as a powerful orthogonal technique that combines the selectivity of mass spectrometry with the detailed structural information provided by infrared spectroscopy. nih.govuab.edu

IRIS provides a vibrational fingerprint of a mass-selected ion, offering a unique spectral signature that is specific to its molecular structure. nih.gov This technique is particularly advantageous for differentiating isomers of this compound that may exhibit identical mass-to-charge ratios and similar fragmentation patterns in tandem mass spectrometry (MS/MS). The process involves trapping ions of the metabolite of interest and irradiating them with a tunable infrared laser. When the laser frequency resonates with a vibrational mode of the ion, it absorbs energy, leading to fragmentation. By monitoring this fragmentation as a function of the laser wavelength, a detailed vibrational spectrum is generated. nih.govau.dk

Recent advancements have led to the development of more robust and compact IRIS platforms, making the technology more accessible for routine use in pharmaceutical and research laboratories. uab.edu These systems often integrate high-repetition-rate lasers with quadrupole ion trap mass spectrometers, ensuring high reproducibility of the vibrational spectra. au.dk One of the significant advantages of IRIS is its ability to provide structural information without the need for authentic reference standards, which are often difficult to synthesize for every potential metabolite. nih.govuab.edu By coupling experimental IRIS data with quantum-chemical calculations, such as density functional theory (DFT), it is possible to predict the vibrational spectra of different potential isomers of this compound and compare them with the experimental data to achieve a confident structural assignment. nih.govuab.edu

The application of IRIS can be pivotal in identifying the precise location of metabolic modifications, such as hydroxylation or glucuronidation, on the Sulofenur molecule to form its various metabolites. For instance, the presence or absence of specific vibrational bands, such as a free hydroxyl (-OH) stretch around 3600 cm⁻¹, can provide clear evidence for the position of such functional groups, thereby enabling unambiguous isomer differentiation. uab.edu

| Feature | Description | Relevance to this compound Research |

| Principle | Combines mass spectrometry with infrared spectroscopy to generate a vibrational fingerprint of a mass-selected ion. nih.gov | Allows for detailed structural characterization beyond what is possible with MS alone. |

| Isomer Differentiation | Provides unique vibrational spectra for isomers, enabling their unambiguous identification. au.dk | Crucial for distinguishing between different isomeric forms of this compound that may have distinct pharmacological or toxicological profiles. |

| Structural Elucidation | The vibrational spectrum reveals the presence of specific functional groups and their connectivity. uab.edu | Enables the precise determination of the site of metabolic transformations on the Sulofenur molecule. |

| Reduced Reliance on Reference Standards | In conjunction with computational chemistry, IRIS can identify compounds without the need for synthesized reference materials. nih.govuab.edu | Overcomes a significant bottleneck in metabolite identification, as reference standards for all potential metabolites of Sulofenur may not be available. |

| High Reproducibility | Modern IRIS platforms offer excellent spectral reproducibility over extended periods without the need for frequent recalibration. nih.govau.dk | Ensures the reliability and consistency of structural data obtained for this compound. |

Method Validation and Analytical Reliability in Metabolite Research

The generation of reliable and reproducible data is paramount in the study of drug metabolites like this compound. Analytical method validation is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose. au.dk For metabolite research, this ensures that the measurements of this compound in biological matrices are accurate and precise, which is fundamental for pharmacokinetic and metabolic profiling studies. nih.govalwsci.com

A comprehensive validation of an analytical method for this compound should be conducted in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). nih.govamsbiopharma.comeuropa.eu The validation process involves assessing several key performance characteristics of the assay.

Specificity and Selectivity: The analytical method must be able to unequivocally measure this compound in the presence of other components that are expected to be present in the sample, such as the parent drug (Sulofenur), other metabolites, and endogenous matrix components. amsbiopharma.comnih.gov This is typically assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte and the internal standard. uab.edu

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. amsbiopharma.comwjarr.com Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). uab.eduamsbiopharma.com

Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comwjarr.com A calibration curve is generated by analyzing samples with known concentrations of this compound. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity. wjarr.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound in a sample that can be quantitatively determined with acceptable accuracy and precision. uab.eduwjarr.com

Stability: The stability of this compound must be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term stability at room temperature, long-term storage stability, and autosampler stability. uab.edueuropa.eunih.gov This ensures that the concentration of the metabolite does not change from the time of sample collection to the time of analysis. europa.eu

Matrix Effect: In LC-MS based assays, the matrix effect refers to the alteration of ionization efficiency by co-eluting components from the biological matrix. This must be investigated to ensure that it does not compromise the accuracy and precision of the assay. uab.edu

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. amsbiopharma.comnih.gov | No significant interference at the retention time of the analyte and internal standard. uab.edu |

| Accuracy | The closeness of the determined value to the true value. amsbiopharma.comwjarr.com | Within ±15% of the nominal concentration (±20% at LLOQ). uab.edu |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. amsbiopharma.comwjarr.com | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). amsbiopharma.com |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. wjarr.com | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentration levels of the analyte. wjarr.com | Defined by the linear range of the calibration curve. |

| Lower Limit of Quantification (LLOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uab.eduwjarr.com | Signal-to-noise ratio ≥ 10, with accuracy and precision within acceptable limits. wjarr.com |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. uab.edueuropa.eu | Analyte concentration should be within ±15% of the initial concentration. |

| Matrix Effect | The effect of co-eluting substances on the ionization of the analyte. uab.edu | The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |

By rigorously validating the analytical methods used to study this compound, researchers can ensure the integrity and reliability of their findings, which is crucial for the successful development and understanding of the parent compound, Sulofenur.

Synthetic Approaches for Sulofenur Metabolite Iii and Its Derivatives

Development of Efficient and Scalable Synthetic Routes for Sulofenur Metabolite III

The synthesis of Sulofenur metabolites, specifically the 1-keto derivative known as this compound, became necessary to provide sufficient quantities for biological testing. tandfonline.com These studies aimed to determine if the metabolites contribute to the antitumor efficacy or the side-effect profile of the parent drug, Sulofenur. tandfonline.com This led to the development of an efficient and scalable multi-step synthesis for what is formally named N-(1-Keto-5-indansulfonyl)-N’-(4-chlorophenyl)urea. tandfonline.com

A primary challenge in the synthesis of this compound was the preparation of the key intermediate, 1-keto-5-indansulfonamide. tandfonline.com Traditional synthetic methods, such as direct electrophilic substitution (e.g., chlorosulfonation) on the 1-indanone (B140024) ring system, were predicted to be inefficient due to poor reactivity and incorrect directing effects. tandfonline.com An alternative approach involving benzylic oxidation at the 1-position of 5-indansulfonamide resulted in only modest yields and mixtures of regioisomers. tandfonline.com

A successful and scalable two-step route was ultimately developed, starting from 5-chloro-1-indanone (B154136). tandfonline.com This strategic pathway is outlined below.

Table 1: Synthesis of 1-keto-5-indansulfonamide

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 5-chloro-1-indanone | Sodium benzylthiolate | 5-Benzylthio-1-indanone | 77% |

Data sourced from Howbert and Crowell, 1990. tandfonline.com

In the first step, the chloro group on 5-chloro-1-indanone was displaced by sodium benzylthiolate to yield 5-benzylthio-1-indanone. tandfonline.com The subsequent step involved the oxidative chlorination of the benzyl (B1604629) sulfide (B99878) to form the sulfonyl chloride, which was then converted in situ to the desired 1-keto-5-indansulfonamide. tandfonline.com

The synthesis for the 1-keto-5-indansulfonamide intermediate is noteworthy for its novel method of converting an aromatic chloride into a sulfonamide. tandfonline.com Conventional routes typically involve the aromatic carbon acting as a nucleophile and the sulfur function acting as an electrophile in the crucial carbon-sulfur bond-forming step. tandfonline.com Common methods for preparing the necessary aryl sulfonyl chlorides include the electrophilic aromatic substitution on arenes using chlorosulfonic acid or the diazotization of anilines followed by treatment with sulfur dioxide. rsc.org

However, the pathway developed for the Sulofenur metabolite intermediate reverses these roles. tandfonline.com In this approach, the sulfur-containing reagent (benzylthiolate) acts as the nucleophile, displacing the chloride from the aromatic ring of 5-chloro-1-indanone. tandfonline.com This sequence, which transforms an aromatic halide into a sulfonamide via a thioether intermediate followed by oxidative chlorination, is a short, high-yielding, and convenient alternative to traditional methods. tandfonline.com More recent advancements in sulfonamide synthesis include one-pot methods that convert aryl halides to aryl sulfonamides via catalytic organometallic intermediates or leverage copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides. rsc.orgnih.govacs.org

Synthesis of Sulofenur Analogs and Related Sulfonylurea Derivatives for Structure-Metabolism Relationship Studies

The study of Sulofenur's metabolism revealed the formation of significant amounts of metabolites, such as 2-amino-5-chlorophenyl sulfate, which is also a known metabolite of p-chloroaniline. nih.gov This finding prompted investigations into the metabolic pathways and the synthesis of various analogs to understand the relationship between the chemical structure and the metabolic fate of these compounds. nih.gov

The metabolic formation of p-chloroaniline from Sulofenur and similar diaryl-substituted sulfonylureas was hypothesized to be a key factor in the drug's toxicity profile, particularly the observed methemoglobinemia. nih.gov To investigate this, a series of diarylsulfonylurea analogs were synthesized and studied. nih.gov The rational design of these analogs focused on modifying the arylsulfonyl part of the molecule to determine how structural changes influenced the propensity to form the p-chloroaniline metabolite. nih.gov

Studies in mice showed a correlation between the amount of the p-chloroaniline metabolite formed and the structure of the arylsulfonyl moiety. nih.gov This structure-metabolism relationship supported the hypothesis that p-chloroaniline is directly formed through the metabolism of Sulofenur and its analogs, providing a plausible explanation for the dose-limiting toxicities observed in clinical trials. nih.gov For example, the metabolism of N-(4-tolyl)-N'-(4-chlorophenyl)urea (LY181984) was compared to Sulofenur to understand these pathways. nih.gov

The synthesis of sulfonylureas, including Sulofenur and its analogs, most commonly involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.com This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. nih.gov

Table 2: Common Synthetic Routes to Sulfonyl Chlorides

| Starting Material | Method | Description |

|---|---|---|

| Arenes | Electrophilic Aromatic Substitution | Direct reaction with chlorosulfonic acid. rsc.org |

| Aryl Amines | Diazotization (Meerwein procedure) | Conversion of an aniline (B41778) to a diazonium salt, followed by reaction with sulfur dioxide and a copper catalyst. rsc.org |

| Thiols / Sulfides | Oxidative Chlorination | Oxidation and chlorination using reagents like chlorine gas or N-chlorosuccinimide. rsc.orgcbijournal.com |

Data sourced from Taylor & Francis Online and Synthetic Methods in Drug Discovery. tandfonline.comrsc.org

Mechanistic studies explore various facets of these transformations. For instance, the reactivity of sulfonyl chlorides is significantly higher than that of sulfonyl fluorides in reactions with amines. nih.gov The choice of starting material for the sulfonyl chloride synthesis depends on the substrate; electrophilic chlorosulfonylation is effective for many arenes but can fail for electron-deficient rings, necessitating alternative routes like the Meerwein procedure or oxidative chlorination of thiols. rsc.org The development of one-pot procedures, such as those starting from unactivated carboxylic acids, aims to circumvent the need to isolate highly reactive sulfonyl chloride intermediates, reflecting an ongoing evolution in the mechanistic approaches to sulfonylurea synthesis. nih.govacs.org

Pharmacological and Biochemical Research Context of Sulofenur Metabolite Iii

Investigation of Intrinsic Biochemical and Biological Activity of Sulofenur Metabolite III

The intrinsic biochemical and biological activity of this compound is not extensively documented in publicly available research. However, its role and potential effects can be contextualized within the broader understanding of Sulofenur's metabolism and activity.

Research on its Potential Contribution to the Parent Drug's Efficacy or Modulatory Effects

While direct evidence detailing the specific contribution of this compound to the parent drug's efficacy is limited, the metabolic profile of Sulofenur suggests a complex interplay between the parent compound and its various metabolites. The formation of reactive intermediates, such as p-chlorophenyl isocyanate, through metabolic activation is thought to play a role in both the therapeutic and toxic effects of Sulofenur nih.gov. This reactive intermediate can carbamoylate biological macromolecules or form conjugates with glutathione (B108866) nih.gov.

The hydroxy and keto metabolites of Sulofenur, including metabolite III, have been observed to have prolonged plasma half-lives compared to the parent drug nih.gov. This extended presence in the circulation could imply a potential for sustained, albeit potentially different, biological activity. However, research has also indicated that no anticancer activity has been reported for the primary oxidative metabolites of Sulofenur, which include the 1-ketoindanyl derivative doi.org. The focus of research into the active metabolites of Sulofenur has largely shifted towards the glutathione and mercapturic acid conjugates, which have demonstrated significant anticancer activity doi.org. This suggests that while metabolite III is a major transformation product, its direct contribution to the anticancer efficacy of Sulofenur may be minimal.

Studies on Direct Interactions with Cellular Components or Enzymatic Systems (if any documented)

Interplay with Other Sulofenur Metabolites in Broader Biochemical Pathways

The biotransformation of Sulofenur is a multifaceted process involving oxidation and conjugation, leading to a variety of metabolites that may interact within broader biochemical pathways.

Comparative Biochemical Studies with Glutathione and Mercapturic Acid Conjugates regarding Enzymatic Inhibition (e.g., Glutathione Reductase)

A significant finding in the study of Sulofenur's mechanism of action is the identification of its glutathione and mercapturic acid conjugates as inhibitors of glutathione reductase (GR) doi.org. These conjugates have also been shown to possess anticancer activity comparable to the parent drug against certain cancer cell lines doi.org.

While these studies highlight the importance of the glutathione conjugation pathway in the bioactivation of Sulofenur, there is a lack of direct comparative biochemical studies that specifically assess the inhibitory effect of this compound on glutathione reductase alongside the glutathione and mercapturic acid conjugates. The existing research strongly suggests that the conjugation pathway, rather than the oxidative pathway leading to metabolite III, is responsible for the generation of potent GR inhibitors doi.org.

Below is a data table summarizing the known activities of different Sulofenur metabolite types.

| Metabolite Type | Known Biological Activity | Target Enzyme |

| 1-ketoindanyl (Metabolite III) | Major excretion product; specific intrinsic activity not well-documented. | Not specified in literature. |

| Glutathione Conjugate | Anticancer activity; inhibition of Glutathione Reductase. | Glutathione Reductase |

| Mercapturic Acid Conjugate | Anticancer activity; inhibition of Glutathione Reductase. | Glutathione Reductase |

Research on Metabolite III's Role in Modulating the Activity or Fate of Other Metabolites

There is no direct evidence from the reviewed scientific literature to suggest that this compound plays a significant role in modulating the activity or fate of other Sulofenur metabolites. The metabolic pathways of Sulofenur appear to proceed largely independently, with the oxidative pathway leading to the formation of hydroxylated and keto derivatives, and the conjugation pathway leading to glutathione and mercapturic acid adducts.

Role as a Major Excretion Product in Mammalian Biotransformation

One of the most clearly defined roles of this compound is its function as a major excretion product in the biotransformation of the parent drug in mammals, including humans nih.gov. Following administration, Sulofenur is extensively metabolized, and very little of the parent compound is excreted unchanged nih.gov.

Studies have shown that the 1-ketoindanyl derivative (metabolite III), along with the 1-hydroxyindanyl derivative (metabolite II), are the major metabolites found in the urine of mice, rats, monkeys, and humans nih.gov. In mice and rats, the 3-hydroxyindanyl and 3-ketoindanyl metabolites are also significant nih.gov. The prominence of metabolite III as an end-product of Sulofenur's metabolic pathway underscores its importance in the detoxification and elimination of the drug from the body.

The following table provides a summary of the major Sulofenur metabolites identified as excretion products in various species.

| Metabolite | Species in which it is a Major Excretion Product |

| 1-hydroxyindanyl (Metabolite II) | Mouse, Rat, Monkey, Human |

| 1-ketoindanyl (Metabolite III) | Mouse, Rat, Monkey, Human |

| 3-hydroxyindanyl (Metabolite IV) | Mouse, Rat |

| 3-ketoindanyl (Metabolite V) | Mouse, Rat |

Advanced Research Perspectives and Methodological Innovations for Sulofenur Metabolite Iii Studies

Application of Systems Biology and Metabolomics for Comprehensive Understanding of Metabolic Fates

A thorough search of scientific databases yields no studies that have applied systems biology or metabolomics approaches to specifically investigate the metabolic fate of Sulofenur metabolite III.

Integrated Omics Approaches in Drug Metabolism Research

There are no published examples of integrated omics (genomics, transcriptomics, proteomics, and metabolomics) being used to study the metabolism of Sulofenur or its individual metabolites. Such approaches are powerful for providing a holistic view of drug effects and metabolism but have not been applied to this specific compound.

Data Integration and Network Analysis in Metabolite Profiling

Similarly, literature detailing data integration and network analysis to profile the metabolites of Sulofenur is absent. While this methodology is increasingly used to understand complex metabolic responses to drugs, its application in the context of this compound has not been documented.

Computational Modeling and In Silico Predictions for Metabolic Transformations

Computational and in silico methods are vital for modern drug development, yet there is no evidence of their specific application to model the metabolic transformations of this compound.

Quantum Mechanical and Molecular Dynamics Simulations of Enzymatic Reactions

Predictive Models for Metabolite Formation and Stability

While general in silico tools exist for predicting drug metabolism, there are no specific predictive models published that focus on the formation and stability of this compound. The development and validation of such models require extensive experimental data which does not appear to be available.

Future Directions in Elucidating the Broader Biological and Pharmacological Significance of this compound

The existing body of research on Sulofenur, a diarylsulfonylurea with recognized antitumor properties, has established that it undergoes extensive metabolism in vivo. Among its metabolic products, the 1-ketoindanyl derivative, referred to herein as this compound, has been identified as a major excretion product across various species, including humans. nih.gov While the parent compound, Sulofenur, has been the primary focus of pharmacological studies, emerging evidence suggests that its metabolites, including metabolite III, may possess significant biological and pharmacological activities that warrant further investigation. Clinical studies have revealed that the hydroxy and keto metabolites of Sulofenur exhibit prolonged plasma half-lives compared to the parent drug. nih.gov Furthermore, the concentrations of these metabolites show a stronger correlation with methemoglobin levels, a key dose-limiting toxicity of Sulofenur, than the parent compound itself. nih.gov

These findings underscore the necessity of a more profound understanding of the individual contribution of this compound to both the therapeutic and toxicological profile of Sulofenur. The elucidation of its broader biological and pharmacological significance represents a critical frontier in optimizing the clinical application of Sulofenur and in the development of safer and more effective second-generation diarylsulfonylureas. Future research efforts should be strategically directed toward a multi-faceted exploration of this compound, encompassing its intrinsic antitumor activity, its role in the observed toxicities, and its potential for bioactivation to reactive intermediates.

A pivotal area of future inquiry involves a comprehensive assessment of the independent pharmacological activity of this compound. It is imperative to ascertain whether this metabolite functions merely as a catabolic byproduct or as an active pharmacological agent in its own right. The following research trajectories are proposed to address this fundamental question:

In Vitro Antitumor Activity Screening: A systematic evaluation of the cytotoxic and cytostatic effects of purified this compound across a diverse panel of human cancer cell lines is a logical first step. This would serve to determine if the metabolite retains, surpasses, or lacks the antitumor efficacy of the parent compound.

Mechanistic Studies: Should this compound exhibit antitumor activity, subsequent investigations should focus on elucidating its mechanism of action. This would involve probing its effects on key cellular processes implicated in cancer, such as cell cycle progression, apoptosis, and signal transduction pathways.

Comparative Pharmacodynamics: A head-to-head comparison of the pharmacodynamic profiles of Sulofenur and this compound would provide valuable insights into their relative potencies and efficacies.

Another critical avenue of research pertains to the role of this compound in the dose-limiting toxicities associated with Sulofenur administration, namely hemolytic anemia and methemoglobinemia. nih.govnih.gov The metabolic formation of p-chloroaniline from Sulofenur is a plausible explanation for these toxicities. nih.gov Therefore, it is crucial to delineate the specific contribution of this compound to this metabolic pathway. Future studies should aim to:

Quantify p-chloroaniline Formation: Investigate the propensity of this compound to undergo further metabolism to p-chloroaniline, both in vitro using liver microsomes and in vivo in animal models.

Assess Hematotoxicity: Directly evaluate the hematotoxic potential of this compound in relevant preclinical models to determine its capacity to induce anemia and methemoglobinemia.

Furthermore, the potential for this compound to undergo bioactivation to reactive intermediates that may contribute to both its efficacy and toxicity warrants thorough investigation. It has been hypothesized that Sulofenur may be bioactivated to p-chlorophenyl isocyanate, a reactive species capable of carbamoylating biological macromolecules. nih.gov The extent to which this compound participates in or influences this bioactivation pathway is currently unknown. Future research should explore:

Formation of Reactive Intermediates: Employ advanced analytical techniques, such as mass spectrometry, to detect and characterize any reactive intermediates formed from this compound.

Interaction with Macromolecules: Investigate the covalent binding of radiolabeled this compound to proteins and DNA to assess its potential for macromolecular adduction.

The following interactive data table summarizes the proposed future research directions for elucidating the broader biological and pharmacological significance of this compound.

| Research Area | Specific Focus | Experimental Approaches | Key Questions to be Addressed |

| Pharmacological Activity | Intrinsic Antitumor Effects | In vitro cytotoxicity/cytostatic assays; Mechanistic studies (cell cycle, apoptosis, signaling); Comparative pharmacodynamics with Sulofenur | Does Metabolite III possess independent antitumor activity? What is its mechanism of action? How does its potency and efficacy compare to Sulofenur? |

| Toxicological Profile | Role in Hematotoxicity | In vitro and in vivo quantification of p-chloroaniline formation; Preclinical assessment of anemia and methemoglobinemia induction | To what extent does Metabolite III contribute to the formation of toxic p-chloroaniline? Does Metabolite III directly induce hematotoxicity? |

| Bioactivation Potential | Formation of Reactive Intermediates | Mass spectrometry-based detection of reactive species; Covalent binding studies with macromolecules | Does Metabolite III undergo bioactivation? What are the resulting reactive intermediates? Does it form adducts with critical cellular macromolecules? |

A deeper understanding of the multifaceted roles of this compound will be instrumental in guiding the rational design of novel diarylsulfonylurea analogs with improved therapeutic indices. By delineating the structure-activity and structure-toxicity relationships among Sulofenur and its metabolites, it may be possible to develop new compounds that retain the desired antitumor efficacy while minimizing the metabolic pathways leading to toxic side effects.

Table of Compounds

Q & A

Q. What statistical methods differentiate biologically relevant metabolites from background noise in longitudinal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.